molecular formula C20H16F3NO B2741764 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 883793-47-3

1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone

Cat. No. B2741764
CAS RN: 883793-47-3
M. Wt: 343.349
InChI Key: XCEZGWPIPNOLOF-UHFFFAOYSA-N
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Description

The compound “1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone” is an organic compound containing a naphthyl group, an anilino group, and a trifluoromethyl group . These groups are common in many pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar groups often involve processes like amidation, carbonylation, and trifluoromethylation .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the naphthyl, anilino, and trifluoromethyl groups. These groups can have significant effects on the compound’s reactivity and stability .


Chemical Reactions Analysis

The trifluoromethyl group in the compound could potentially undergo various reactions, including C-F bond activation and trifluoromethylation . The anilino and naphthyl groups could also participate in various organic reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Crystallographic and Spectroscopic Elucidation

The compound "1-(Naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone" showcases significant crystallographic and spectroscopic properties. The molecular structure facilitates inter- and intramolecular hydrogen bonding, contributing to its crystalline stability and making it a subject of interest in the study of molecular interactions and packing in solid states. This research area is crucial for understanding the principles behind the design and synthesis of new materials with desired physical and chemical properties (Abdel-Jalil et al., 2015).

Photophysical Study

The photophysical behaviors of related compounds such as "Acrylodan" and "Prodan" have been extensively studied. These probes are used in biological systems to study solvent effects on emission properties, which can lead to a better understanding of the interactions between biological molecules and their environment. Such research has implications for the development of new diagnostic tools and the study of biological processes at the molecular level (Moreno Cerezo et al., 2001).

Organic Synthesis and Catalysis

Compounds related to "1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone" serve as intermediates in organic synthesis, highlighting their role in constructing complex molecular architectures. For instance, the use of naphthalene-1,8-diylbis(diphenylmethylium) showcases a unique electron-transfer reduction behavior, facilitating the synthesis of benzidines through oxidative coupling. This demonstrates the compound's utility in synthetic organic chemistry, contributing to the development of new materials and pharmaceuticals (Saitoh et al., 2006).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pharmaceuticals with these groups work by inhibiting certain enzymes or receptors .

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the fields of pharmaceuticals and agrochemicals. Further studies could also investigate its synthesis, properties, and safety .

properties

IUPAC Name

1-naphthalen-2-yl-3-[4-(trifluoromethyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO/c21-20(22,23)17-7-9-18(10-8-17)24-12-11-19(25)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,24H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEZGWPIPNOLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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